molecular formula C13H21N5O3 B13072601 tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate

tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B13072601
M. Wt: 295.34 g/mol
InChI Key: NYLPFWVONLNDQL-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H21N5O3. It is a derivative of pyrrolidine and triazole, which are both significant in medicinal chemistry due to their biological activities. This compound is often used in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” The reaction involves an azide and an alkyne to form the 1,2,3-triazole ring.

    Attachment to Pyrrolidine: The triazole ring is then attached to the pyrrolidine ring through a nucleophilic substitution reaction.

    Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

Chemistry:

    Ligand in Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

    Click Chemistry: It is used in click chemistry for the synthesis of complex molecules due to its ability to form stable triazole rings.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for various biological studies.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

  • tert-Butyl 3-[(4-methyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
  • tert-Butyl 3-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
  • tert-Butyl 3-[(4-ethyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate

Uniqueness:

  • Functional Groups: The presence of the carbamoyl group in tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate provides unique reactivity and binding properties compared to its analogs.
  • Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable tool in medicinal chemistry.

Properties

Molecular Formula

C13H21N5O3

Molecular Weight

295.34 g/mol

IUPAC Name

tert-butyl 3-[(4-carbamoyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)17-5-4-9(6-17)7-18-8-10(11(14)19)15-16-18/h8-9H,4-7H2,1-3H3,(H2,14,19)

InChI Key

NYLPFWVONLNDQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)N

Origin of Product

United States

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